molecular formula C25H24N4O2S2 B3213311 3-{2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(thiophen-2-yl)methyl]benzamide CAS No. 1115403-53-6

3-{2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(thiophen-2-yl)methyl]benzamide

Cat. No.: B3213311
CAS No.: 1115403-53-6
M. Wt: 476.6
InChI Key: OQAGBDRDPCHPOV-UHFFFAOYSA-N
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Description

The compound 3-{2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(thiophen-2-yl)methyl]benzamide is a complex organic molecule that features a combination of imidazole, thiophene, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(thiophen-2-yl)methyl]benzamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the thiophene moiety, and the final coupling with the benzamide group. Common synthetic routes may involve:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of the Thiophene Moiety: This step may involve the use of thiophene-2-carboxaldehyde in a nucleophilic substitution reaction.

    Coupling with Benzamide: The final step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(thiophen-2-yl)methyl]benzamide: can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.

    Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of Lewis acids.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

3-{2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(thiophen-2-yl)methyl]benzamide: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-{2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Receptor Interaction: Modulating receptor signaling pathways.

    DNA Interaction: Intercalating into DNA and affecting gene expression.

Comparison with Similar Compounds

3-{2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(thiophen-2-yl)methyl]benzamide: can be compared with similar compounds such as:

    Imidazole Derivatives: Compounds with similar imidazole rings but different substituents.

    Thiophene Derivatives: Compounds with thiophene moieties but different functional groups.

    Benzamide Derivatives: Compounds with benzamide groups but different side chains.

The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique biological and chemical properties.

Properties

IUPAC Name

3-[2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanylimidazol-1-yl]-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2S2/c1-18-7-9-19(10-8-18)15-27-23(30)17-33-25-26-11-12-29(25)21-5-2-4-20(14-21)24(31)28-16-22-6-3-13-32-22/h2-14H,15-17H2,1H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAGBDRDPCHPOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(thiophen-2-yl)methyl]benzamide
Reactant of Route 2
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3-{2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(thiophen-2-yl)methyl]benzamide
Reactant of Route 3
Reactant of Route 3
3-{2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(thiophen-2-yl)methyl]benzamide
Reactant of Route 4
3-{2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(thiophen-2-yl)methyl]benzamide
Reactant of Route 5
Reactant of Route 5
3-{2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(thiophen-2-yl)methyl]benzamide
Reactant of Route 6
Reactant of Route 6
3-{2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(thiophen-2-yl)methyl]benzamide

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